Hepcidin TH2-3 is sourced from tilapia, a freshwater fish known for its robust immune system. The specific gene encoding this peptide was identified through genomic studies of tilapia, emphasizing its evolutionary adaptations to environmental stressors and pathogens.
Hepcidin TH2-3 belongs to the family of hepcidin peptides, which are small, cationic peptides that regulate iron metabolism by interacting with ferroportin, a cellular iron exporter. This classification underscores its dual role in iron regulation and antimicrobial defense.
The synthesis of Hepcidin TH2-3 involves several advanced techniques, primarily recombinant DNA technology. The process typically includes:
Technical details include the use of a C-terminal 6×His-tag for ease of purification and the application of SDS-PAGE and Western blotting techniques to confirm successful expression and purification of the peptide .
Hepcidin TH2-3 consists of a compact structure typical of antimicrobial peptides, characterized by its amphipathic nature. This structure allows it to interact effectively with microbial membranes.
The molecular weight of Hepcidin TH2-3 is approximately 2778 Da, with specific amino acid sequences contributing to its functional properties. Structural analysis through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography can provide insights into its three-dimensional conformation, which is essential for understanding its interaction with target molecules like ferroportin .
Hepcidin TH2-3 primarily engages in biological reactions involving iron metabolism and microbial inhibition. Its mechanism includes binding to ferroportin on cell membranes, leading to internalization and degradation of this iron transporter, thereby reducing systemic iron levels.
The binding affinity and kinetics can be analyzed using surface plasmon resonance (SPR) or similar biophysical methods to quantify interactions between Hepcidin TH2-3 and its targets. These studies are crucial for elucidating the peptide's role in iron homeostasis and antimicrobial activity .
The mechanism by which Hepcidin TH2-3 operates involves several steps:
Research indicates that Hepcidin TH2-3 can significantly reduce bacterial growth in vitro, demonstrating its potential as an alternative therapeutic agent in aquaculture .
Hepcidin TH2-3 is typically presented as a white powder when lyophilized. It is soluble in aqueous solutions at physiological pH, which is crucial for its biological activity.
The peptide demonstrates stability under various conditions, including temperature variations up to 100 °C without loss of activity, indicating its robustness as an antimicrobial agent . Its cationic nature contributes to its interaction with negatively charged microbial membranes.
Hepcidin TH2-3 has several applications:
Hepcidin TH2-3 is a cationic antimicrobial peptide (AMP) originally isolated from tilapia (Oreochromis mossambicus). Its gene spans 583 base pairs in cDNA, translating to a 91-amino-acid prepropeptide. This structure includes a 24-residue signal peptide, a 42-residue prodomain, and a 25-residue mature peptide (QSHLSLCRWCCNCCRSNKGC-NH₂) [8]. Unlike mammals, which typically possess a single hepcidin gene, teleost fish exhibit genomic expansions resulting in multiple hepcidin isoforms. In tilapia, three distinct isoforms exist: TH1-5, TH2-2, and TH2-3. These arise from gene duplication events, with TH2-3 residing within a cluster of evolutionarily related genes on the teleost genome [8] [10]. The promoter region of TH2-3 contains binding motifs for inflammatory transcription factors (e.g., NF-κB), explaining its rapid induction by lipopolysaccharide (LPS) and bacterial pathogens like Vibrio vulnificus [8] [6].
Table 1: Genomic Features of Hepcidin TH2-3
Feature | Detail | Functional Implication |
---|---|---|
Gene Length (cDNA) | 583 base pairs | Encodes full prepropeptide |
Prepropeptide Length | 91 amino acids | Includes signal, pro, and mature domains |
Mature Peptide Sequence | QSHLSLCRWCCNCCRSNKGC-NH₂ | Bioactive antimicrobial fragment |
Key Regulatory Motifs | NF-κB binding sites | Responsiveness to infection/inflammation |
Chromosomal Organization | Multi-gene cluster (with TH1-5, TH2-2) | Evolutionary diversification of function |
Phylogenetic analyses categorize vertebrate hepcidins into two primary clades: HAMP1 (iron-regulatory) and HAMP2 (antimicrobial). TH2-3 robustly clusters within the HAMP2 clade, sharing >65% sequence identity with antimicrobial hepcidins from Japanese flounder (Paralichthys olivaceus JF1) and hybrid striped bass [8] [5]. This clade diverged early from the HAMP1 lineage, which includes mammalian hepcidins and fish orthologs like European sea bass (Dicentrarchus labrax) Hamp1. HAMP2 hepcidins like TH2-3 exhibit accelerated molecular evolution, evidenced by higher dN/dS (nonsynonymous/synonymous substitution) ratios, indicating positive selection for antimicrobial diversification rather than iron homeostasis conservation [10] [7]. Consequently, while HAMP1 genes are suppressed during hypoxia or anemia to mobilize iron, TH2-3 expression is upregulated under these stresses, prioritizing host defense over metabolic regulation [10].
Table 2: Functional Divergence of Hepcidin Clades
Clade | Primary Role | Expression Trigger | Response to Iron/Hypoxia | Representative Isoforms |
---|---|---|---|---|
HAMP1 | Iron regulation | Iron overload, Inflammation | Suppressed during deficiency | Human hepcidin, Sea bass Hamp1 |
HAMP2 | Antimicrobial defense | Infection, LPS, Hypoxia | Upregulated during stress | Tilapia TH2-3, Flounder JF1 |
The tertiary structure of TH2-3 is defined by eight conserved cysteine residues forming four disulfide bonds. This architecture is critical for maintaining its hairpin-like β-sheet fold and antimicrobial activity. While the cysteine count (8 residues) is invariant across vertebrate hepcidins, the disulfide connectivity in TH2-3 differs from mammalian hepcidins. In humans, disulfide bonds follow a Cys1–Cys8, Cys2–Cys4, Cys3–Cys6, Cys5–Cys7 pattern, creating a distorted β-sheet stabilized by a rare vicinal disulfide (Cys6-Cys7) near the hairpin turn [3] [9]. Synthetic TH2-3 peptides retain potent bactericidal activity (MIC 5–20 µg/ml against Gram-negative bacteria like Aeromonas hydrophila), which is abolished upon disulfide bond reduction, confirming their essential role [6] [8]. Notably, the C-terminal region of TH2-3 shows greater sequence divergence than the N-terminus, allowing for pathogen-specific adaptation while conserving the core scaffold. This structural flexibility within a conserved framework enables HAMP2 hepcidins to target diverse microbial membranes without compromising iron-unrelated functions [6] [10].
Table 3: Conserved Structural Elements in Hepcidin TH2-3
Structural Feature | Conservation Status | Functional Impact |
---|---|---|
Cysteine Residues (Count) | 100% conserved (8/8) | Essential for folding/stability |
Disulfide Bonds (Pattern) | Varied (HAMP2-specific) | Determines target specificity & activity |
N-terminal Domain | Moderately conserved | Membrane interaction & pore formation |
C-terminal Domain | Highly variable | Pathogen recognition diversification |
Hairpin Turn Structure | Conserved β-sheet fold | Maintains bioactive conformation |
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